Midodrine Metabolite M-5 – Exclusive Pharmacokinetic Identity vs. All Other Dimethoxymandelic Acid Isomers
2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid is the structurally authenticated Midodrine Metabolite M-5, representing 20.8% of the total urinary metabolite recovery after oral midodrine administration in dogs, compared to 30.0% for the major active metabolite DMAE (M-1) [1]. No other dimethoxymandelic acid isomer (e.g., 2,4-; 2,6-; 3,4-) has been reported as a midodrine metabolite in any species, establishing exclusive identity and irreplaceability for midodrine metabolism studies, bioanalytical method validation, and reference standard procurement.
| Evidence Dimension | Urinary metabolite recovery (% of administered dose) following oral midodrine in dogs |
|---|---|
| Target Compound Data | 20.8% (as 2',5'-dimethoxymandelic acid, M-5) |
| Comparator Or Baseline | DMAE (M-1): 30.0% of dose; M-3 and M-4: minor; Unchanged drug: trace; All 2,4-, 2,6-, 3,4-dimethoxymandelic acid isomers: 0% (not detected as midodrine metabolites) |
| Quantified Difference | Target compound constitutes a 20.8% metabolic shunt unique to this isomer; comparator isomers have zero representation in midodrine metabolism |
| Conditions | Oral administration of 14C-midodrine (3.4 μmol/kg) to dogs; urinary analysis by TLC and GC-MS over 24 h |
Why This Matters
For any laboratory conducting midodrine pharmacokinetic, bioequivalence, or forensic toxicology studies, only the 2,5-isomer can serve as the authentic M-5 reference standard; procurement of any alternative dimethoxymandelic acid will yield analytically invalid results.
- [1] Biotransformation of midodrine, 1-(2',5'-dimethoxyphenyl)-2-glycinamidoethanol, in dogs. Japanese Journal of Clinical Pharmacology and Therapeutics. CiNii Research ID: 1390001204667950464. View Source
